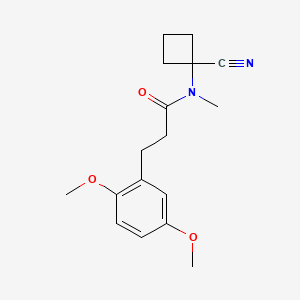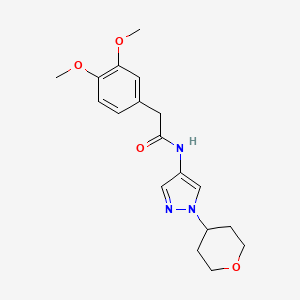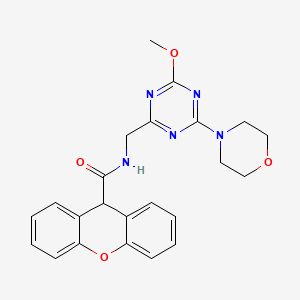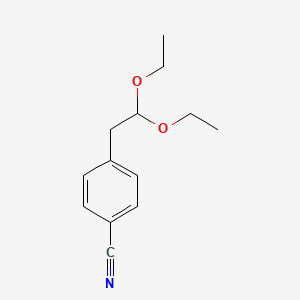![molecular formula C7H16N2O B3009184 N-{2-[(propan-2-yl)amino]ethyl}acetamide CAS No. 4814-85-1](/img/structure/B3009184.png)
N-{2-[(propan-2-yl)amino]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(propan-2-yl)amino]ethyl}acetamide is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.218. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structural Analysis : The study of different amide derivatives, including those similar to N-{2-[(propan-2-yl)amino]ethyl}acetamide, has provided insights into their crystal structures and spatial orientations. These compounds exhibit unique geometries and molecular interactions, such as tweezer-like shapes and channel-like structures in their crystalline forms (Kalita & Baruah, 2010).
Synthesis of Opioid Agonists : Research has explored the synthesis of various N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are structurally related to this compound. These studies focus on developing new compounds with potential as opioid kappa agonists (Barlow et al., 1991).
Anticancer Drug Development : Certain derivatives of this compound, like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been synthesized and evaluated for their potential as anticancer drugs. These compounds target specific receptors and have been studied using molecular docking analysis (Sharma et al., 2018).
Chemoselective Acetylation in Drug Synthesis : Studies have utilized compounds like N-(2-Hydroxyphenyl)acetamide, a derivative of this compound, in the chemoselective acetylation of amines. This process is significant in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Coordination Chemistry and Antioxidant Activity : The synthesis of novel coordination complexes using pyrazole-acetamide derivatives, structurally similar to this compound, has been studied. These complexes have been characterized for their antioxidant activity, showcasing their potential in bioinorganic chemistry (Chkirate et al., 2019).
Synthesis of Heterocyclic Compounds : Research on the synthesis of various heterocyclic compounds using amide derivatives reveals the versatility of these compounds in organic chemistry. This includes the development of compounds with potential antiallergic properties (Menciu et al., 1999).
Biomimetic Catalysis : An acetamide derivative with terminal imidazole rings, similar to this compound, has been synthesized and evaluated as a catalyst for alkene epoxidation. This highlights its application in biomimetic catalysis and green chemistry (Serafimidou, Stamatis, & Louloudi, 2008).
Eigenschaften
IUPAC Name |
N-[2-(propan-2-ylamino)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-6(2)8-4-5-9-7(3)10/h6,8H,4-5H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBPAZHVFWTPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3009104.png)

![5-Methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009106.png)


![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)
![5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3009115.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)


